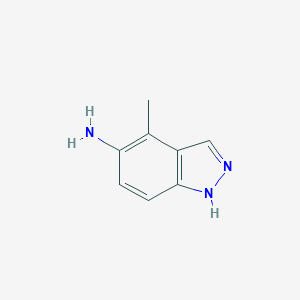

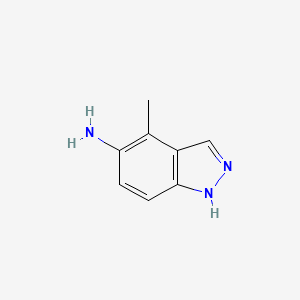

4-methyl-1H-indazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKSYZMURIBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598308 | |

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-89-0 | |

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-methyl-1H-indazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 4-methyl-1H-indazol-5-amine, a key building block in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and offers a practical approach for laboratory-scale synthesis. This document details the necessary starting materials, step-by-step experimental protocols, and relevant data presented in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of 4-methyl-1H-indazol-5-amine is proposed as a two-step process commencing with the commercially available starting material, 2-methyl-4-nitroaniline. The initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the intermediate, 4-methyl-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the final target molecule.

Caption: Proposed synthetic workflow for 4-methyl-1H-indazol-5-amine.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the final product is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 101257-89-0 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole

This procedure details the diazotization of 2-methyl-4-nitroaniline and subsequent intramolecular cyclization to form the indazole ring. This protocol is adapted from established procedures for similar indazole syntheses.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-Methyl-4-nitroaniline | 152.15 |

| Glacial Acetic Acid | 60.05 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Deionized Water | 18.02 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

-

Cool the resulting solution to 15-20°C using an ice-water bath.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution to the stirred solution of the aniline derivative all at once. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.

-

After the addition is complete, continue stirring the mixture for 15 minutes at the same temperature.

-

Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure complete cyclization.

-

Concentrate the solution under reduced pressure on a steam bath.

-

Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 4-methyl-5-nitro-1H-indazole.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Step 2: Synthesis of 4-methyl-1H-indazol-5-amine

This protocol describes the reduction of the nitro group of 4-methyl-5-nitro-1H-indazole to the corresponding amine using stannous chloride. This method is adapted from a procedure for the reduction of a similar nitroindazole derivative.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 4-Methyl-5-nitro-1H-indazole | 177.16 |

| Anhydrous Stannous Chloride (SnCl₂) | 189.60 |

| Absolute Ethanol | 46.07 |

| 5% Aqueous Potassium Bicarbonate (KHCO₃) | 100.12 |

| Ethyl Acetate | 88.11 |

| Brine (Saturated NaCl solution) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Procedure:

-

In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indazole and anhydrous stannous chloride (approximately 5 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux (approximately 78°C) with stirring for 6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Allow the solution to cool to room temperature.

-

Adjust the pH of the mixture to be slightly basic (pH 7-8) by the careful addition of a 5% aqueous potassium bicarbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanisms and Logical Relationships

The synthesis of 4-methyl-1H-indazol-5-amine involves two key chemical transformations: diazotization followed by cyclization, and the reduction of a nitro group.

Diazotization and Cyclization

The initial step is the diazotization of the primary aromatic amine of 2-methyl-4-nitroaniline. In the presence of a strong acid (acetic acid), sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate. This unstable intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position to the methyl group, leading to the formation of the stable indazole ring system.

Caption: Key stages in the formation of the indazole ring.

Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. While several methods are available, the use of stannous chloride in an acidic medium (generated from the hydrolysis of SnCl₂ in ethanol) is a common and effective method. The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the desired amino group. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is an alternative clean and efficient method.

Caption: General workflow for the reduction of the nitro group.

References

A Technical Guide to 4-methyl-1H-indazol-5-amine: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and expected spectroscopic characteristics of 4-methyl-1H-indazol-5-amine, serving as a valuable resource for researchers and professionals in the field.

Chemical Properties

A summary of the key chemical and physical properties of 4-methyl-1H-indazol-5-amine is presented below. It is important to note that while some data is experimentally derived for this specific compound, other values are computed or extrapolated from closely related analogs.

Table 1: Physical and Chemical Properties of 4-methyl-1H-indazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem[3] |

| Molecular Weight | 147.18 g/mol | PubChem[3] |

| CAS Number | 101257-89-0 | American Elements[4] |

| Boiling Point | 374.016 °C at 760 mmHg | American Elements[4] |

| Flash Point | 207.861 °C | American Elements[4] |

| Density | 1.295 g/cm³ | American Elements[4] |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | Not available | American Elements[4] |

| Solubility | Not available | N/A |

Synthesis

Experimental Protocol: A Proposed Synthesis

A potential synthetic pathway for 4-methyl-1H-indazol-5-amine is outlined below. This protocol is based on known transformations for analogous indazole compounds.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

Technical Guide: 4-Methyl-1H-indazol-5-amine (CAS 101257-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-indazol-5-amine, with CAS number 101257-89-0, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of 4-Methyl-1H-indazol-5-amine and its derivatives, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors for oncology.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Methyl-1H-indazol-5-amine is presented below. While experimental data for some properties of this specific molecule are limited, computed values provide valuable insights.

| Property | Value | Source |

| CAS Number | 101257-89-0 | |

| Molecular Formula | C₈H₉N₃ | PubChem[1] |

| Molecular Weight | 147.18 g/mol | PubChem[1] |

| IUPAC Name | 4-methyl-1H-indazol-5-amine | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC2=C1C=NN2)N | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis

General Experimental Workflow for Indazole Synthesis

References

An In-depth Technical Guide to the Structure Elucidation of 4-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 4-methyl-1H-indazol-5-amine. The document details the application of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided for each technique, and the interpretation of the resulting data is discussed in the context of confirming the molecular structure. All quantitative data is summarized in tabular format for clarity and ease of comparison. Additionally, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

4-methyl-1H-indazol-5-amine is a heterocyclic organic compound with the molecular formula C₈H₉N₃.[1][2] As a substituted indazole, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The indazole core is a key pharmacophore in a variety of therapeutic agents. Accurate structure elucidation is a critical first step in the research and development of any new chemical entity, ensuring its identity and purity before further studies. This guide outlines a systematic approach to confirming the structure of 4-methyl-1H-indazol-5-amine using a suite of spectroscopic techniques.

Molecular and Structural Information

The fundamental properties of 4-methyl-1H-indazol-5-amine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1H-indazol-5-amine | [1] |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 101257-89-0 | [1][2] |

| Canonical SMILES | CC1=C(C=CC2=C1C=NN2)N | [1] |

Structure:

Figure 1. Chemical structure of 4-methyl-1H-indazol-5-amine.

Analytical Workflow for Structure Elucidation

A logical workflow is essential for efficient and conclusive structure elucidation. The following diagram illustrates a typical process, starting from the acquisition of the sample to the final confirmation of the structure.

Spectroscopic Data Summary

The following tables present the expected quantitative data from various spectroscopic analyses of 4-methyl-1H-indazol-5-amine.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| [M+H]⁺ (Calculated) | 148.0875 |

| [M+H]⁺ (Observed) | Consistent with calculated value ± 5 ppm |

| Major Fragment Ions | Expected fragments from loss of NH₂, CH₃, N₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3200-3000 | N-H Stretch | Indazole N-H |

| 3100-3000 | C-H Aromatic Stretch | Ar-H |

| 2950-2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620-1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1470-1430 | C-H Bending | Methyl (-CH₃) |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Table 3: ¹H NMR Spectroscopy Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~12.5 | br s | 1H | Indazole N-H |

| ~7.8 | s | 1H | H-3 |

| ~7.0 | d | 1H | H-7 |

| ~6.8 | d | 1H | H-6 |

| ~4.9 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Table 4: ¹³C NMR Spectroscopy Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~140 | C-7a |

| ~138 | C-5 |

| ~133 | C-3 |

| ~125 | C-3a |

| ~120 | C-6 |

| ~110 | C-4 |

| ~100 | C-7 |

| ~10 | -CH₃ |

Table 5: UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~250 and ~290 | To be determined |

| Acetonitrile | Similar to Methanol | To be determined |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Infusion: The prepared sample is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Scan Range: m/z 50-500

-

-

Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition, which is then compared to the theoretical formula C₈H₉N₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is then placed in the instrument, and the spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to determine the number and types of protons and carbons and their connectivity. 2D NMR experiments like COSY and HSQC can be performed to further confirm the assignments.

UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the sample is prepared in a suitable UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to prepare solutions of known concentrations (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

-

Data Acquisition:

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The sample cuvette is filled with the sample solution, and the absorbance spectrum is recorded.

-

Wavelength Range: 200-800 nm.

-

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined. This information provides insight into the electronic transitions within the conjugated system of the molecule.

Data Interpretation and Structure Confirmation

The collective data from the aforementioned spectroscopic techniques provides a comprehensive picture of the molecular structure of 4-methyl-1H-indazol-5-amine. The following diagram illustrates how the information from each technique converges to confirm the final structure.

-

HRMS confirms the molecular formula C₈H₉N₃ by providing an accurate mass measurement of the protonated molecule.

-

IR spectroscopy identifies the key functional groups: the two N-H stretching bands for the primary amine, the N-H stretch of the indazole ring, aromatic C-H stretches, and aliphatic C-H stretches of the methyl group.[3][4][5] The N-H bend further supports the presence of a primary amine.[4]

-

¹H NMR spectroscopy provides detailed information about the proton environment. The number of signals corresponds to the different types of protons. The integration values confirm the number of protons of each type (e.g., 3H for the methyl group, 2H for the amine, and individual protons for the aromatic and indazole N-H). The chemical shifts and coupling patterns (or lack thereof, in the case of singlets) reveal the electronic environment and neighboring protons, allowing for the precise placement of each group on the indazole ring.

-

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule, which should correspond to the eight carbons in the structure. The chemical shifts indicate the types of carbons (aliphatic, aromatic, and those attached to heteroatoms).

-

UV-Vis spectroscopy shows absorption bands characteristic of the conjugated indazole ring system, further supporting the core structure.

Conclusion

The structure of 4-methyl-1H-indazol-5-amine can be unequivocally confirmed through a systematic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy identifies the essential functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated aromatic system. The combination of these methods, as outlined in this guide, provides a robust and reliable approach for the structure elucidation of 4-methyl-1H-indazol-5-amine and related compounds, which is a fundamental requirement for their advancement in research and drug development.

References

- 1. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 4-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Structure

The nomenclature and structural details of 4-methyl-1H-indazol-5-amine are fundamental for its unambiguous identification and characterization in a research and development setting.

IUPAC Name: 4-methyl-1H-indazol-5-amine[1]

Chemical Structure:

(Image Source: PubChem CID 19354421)

Molecular and Physical Properties:

A summary of the key physicochemical properties of 4-methyl-1H-indazol-5-amine is presented in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 101257-89-0 | [1] |

| Boiling Point (Predicted) | 374.0 °C at 760 mmHg | |

| Density (Predicted) | 1.295 g/cm³ | |

| LogP (Predicted) | 1.2 | [1] |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 4-methyl-1H-indazol-5-amine is not explicitly documented in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous indazole derivatives. The proposed pathway involves a two-step process: the formation of the indazole ring from a substituted aniline precursor, followed by the reduction of a nitro group to the desired amine.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed two-step synthesis of 4-methyl-1H-indazol-5-amine.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key steps in the synthesis of 4-methyl-1H-indazol-5-amine. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole from 2,4-dimethyl-5-nitroaniline

This step involves the formation of the indazole ring via diazotization of the amino group of 2,4-dimethyl-5-nitroaniline, followed by intramolecular cyclization.

-

Reaction Scheme:

-

2,4-dimethyl-5-nitroaniline is dissolved in a suitable acidic medium, such as glacial acetic acid.

-

The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The reaction mixture is then allowed to warm to room temperature, promoting the intramolecular cyclization to form 4-methyl-5-nitro-1H-indazole.

-

The product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 4-methyl-5-nitro-1H-indazole to 4-methyl-1H-indazol-5-amine

The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis.

-

Reaction Scheme:

-

4-methyl-5-nitro-1H-indazole is suspended in a solvent such as ethanol.

-

An excess of a reducing agent, for instance, stannous chloride dihydrate (SnCl₂·2H₂O), is added to the suspension.

-

The reaction mixture is heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is made basic by the addition of an aqueous solution of a base like sodium bicarbonate or sodium hydroxide.

-

The product is then extracted into an organic solvent, for example, ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine.

-

Further purification can be performed by column chromatography on silica gel.

-

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 4-methyl-1H-indazol-5-amine is not currently available in the public domain. However, the indazole nucleus is a key structural motif in a multitude of compounds with significant therapeutic properties, particularly as kinase inhibitors.

Many indazole derivatives have been reported to exhibit potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that 4-methyl-1H-indazol-5-amine could serve as a valuable building block or intermediate in the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors. This is a hypothetical representation and does not imply a confirmed mechanism for 4-methyl-1H-indazol-5-amine itself.

Caption: Potential inhibition of a generic RTK signaling pathway.

Conclusion

References

Spectroscopic Data for 4-methyl-1H-indazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-methyl-1H-indazol-5-amine (CAS: 101257-89-0) is a heterocyclic amine containing an indazole scaffold. The indazole ring is a prominent bicyclic system in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural verification during synthesis and further development.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the tables below. Note that NMR data is predicted, and actual experimental values can vary based on solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Position / Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

| NH (Indazole, H1) | ~12.6 | Broad Singlet |

| H3 | ~7.9 | Singlet |

| H6 | ~7.2 | Doublet |

| H7 | ~6.8 | Doublet |

| NH₂ (Amine) | ~4.9 | Broad Singlet |

| CH₃ (Methyl) | ~2.2 | Singlet |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Position | Predicted Chemical Shift (δ) ppm |

| C3 | ~134 |

| C3a | ~140 |

| C4 | ~115 |

| C5 | ~138 |

| C6 | ~122 |

| C7 | ~110 |

| C7a | ~125 |

| CH₃ | ~10 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in 4-methyl-1H-indazol-5-amine.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium (doublet) |

| N-H Stretch (Indazole) | 3300 - 3100 | Broad, Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2960 - 2850 | Medium to Weak |

| Aromatic C=C Bending | 1620 - 1580 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1560 | Medium |

| C-N Stretch | 1340 - 1250 | Medium |

Mass Spectrometry (MS)

The molecular formula for 4-methyl-1H-indazol-5-amine is C₈H₉N₃.

| Parameter | Expected Value | Notes |

| Molecular Weight | 147.18 g/mol | |

| [M]⁺ | 147.08 (Monoisotopic) | Expected molecular ion peak in Electron Ionization (EI-MS). |

| [M+H]⁺ | 148.09 | Expected molecular ion peak in Electrospray Ionization (ESI-MS, positive mode). |

| Key Fragmentation | Loss of CH₃ (m/z ~132) | A common fragmentation pathway involves the loss of the methyl group. |

Note: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 147 g/mol value for this compound.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid heterocyclic amines like 4-methyl-1H-indazol-5-amine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Place approximately 10-20 mg of the solid sample into a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.

-

Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Scan: Place the empty, clean salt plate in the sample holder and run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbances from the plate itself.

-

Sample Scan: Place the salt plate with the dried sample film into the spectrometer and acquire the IR spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

-

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.

-

Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile (or methanol) is common. The gradient program should be optimized to ensure the compound elutes as a sharp peak.

-

Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for protonating amines.

-

Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

-

Parameters: Optimize key source parameters such as capillary voltage, source temperature, and gas flows.

-

Scan Mode: Acquire data in full scan mode to detect the [M+H]⁺ ion. For quantitative analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan modes can be used.

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and examine the corresponding mass spectrum to confirm the mass of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A workflow for chemical compound characterization.

References

physical and chemical properties of 4-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, synthesis, and analysis, and explores its potential biological significance based on the activities of structurally related indazole derivatives. Detailed experimental protocols and visual workflows are provided to facilitate further research and application of this compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is a key component in several approved drugs and clinical candidates, exhibiting activities such as anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1][2] 4-methyl-1H-indazol-5-amine, a substituted indazole, represents a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a detailed summary of its known properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-1H-indazol-5-amine is presented below. It is important to note that while some data is derived from experimental sources for related compounds, other values are based on computational predictions.

Table 1: Physicochemical Properties of 4-methyl-1H-indazol-5-amine

| Property | Value | Source |

| IUPAC Name | 4-methyl-1H-indazol-5-amine | PubChem[3] |

| CAS Number | 101257-89-0 | PubChem[3] |

| Molecular Formula | C₈H₉N₃ | PubChem[3] |

| Molecular Weight | 147.18 g/mol | PubChem[3] |

| Appearance | Yellow to brown powder or crystals (predicted) | Sigma-Aldrich |

| Melting Point | 122.5 °C (for a related compound) | Electronic Supplementary Information (ESI)[4] |

| Boiling Point (predicted) | 374.016 °C at 760 mmHg | American Elements[5] |

| Density (predicted) | 1.295 g/cm³ | American Elements[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted) | General chemical knowledge |

| XLogP3 | 1.2 | PubChem[3] |

| Topological Polar Surface Area | 54.7 Ų | PubChem[3] |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of 4-methyl-1H-indazol-5-amine. The expected chemical shifts are influenced by the aromatic indazole core, the electron-donating amino group, and the methyl substituent.

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons: Signals for the protons on the indazole ring are expected in the aromatic region (δ 6.5-8.0 ppm).

-

NH₂ protons: A broad singlet corresponding to the amino group protons. The chemical shift will be solvent-dependent.

-

CH₃ protons: A singlet for the methyl group protons, likely in the upfield region (δ 2.0-2.5 ppm).

-

NH proton: A broad singlet for the indazole NH proton, with a chemical shift that is highly dependent on solvent and concentration.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic carbons: Signals for the carbon atoms of the indazole ring are expected in the downfield region (δ 110-150 ppm).

-

Methyl carbon: A signal for the methyl group carbon in the upfield region (δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3500-3300 | Medium, two bands for primary amine |

| N-H stretch (indazole) | 3300-3100 | Broad, medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2975-2850 | Medium |

| N-H bend (amine) | 1650-1580 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-N stretch | 1350-1250 | Medium |

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 147. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the indazole ring.

Experimental Protocols

Synthesis of 4-methyl-1H-indazol-5-amine

A common and effective method for the synthesis of aminoindazoles is the reduction of the corresponding nitroindazole. The following is a representative protocol that can be adapted for the synthesis of 4-methyl-1H-indazol-5-amine from 4-methyl-5-nitro-1H-indazole.

Reaction Scheme:

Caption: Synthetic route for 4-methyl-1H-indazol-5-amine.

Materials:

-

4-methyl-5-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methyl-5-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (approximately 5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methyl-1H-indazol-5-amine.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The following is a general HPLC-MS method that can be adapted for the analysis of 4-methyl-1H-indazol-5-amine, based on a protocol for a similar compound.[3]

Workflow:

Caption: HPLC-MS analytical workflow.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

Biological Activity and Potential Applications

While direct biological studies on 4-methyl-1H-indazol-5-amine are limited, the indazole scaffold is a well-established pharmacophore. Structurally related compounds have shown a wide range of biological activities, suggesting potential avenues of investigation for this molecule.

-

Oncology: Many indazole derivatives have been investigated as anti-cancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation.[1]

-

Neurology: The indazole nucleus is present in drugs targeting the central nervous system, such as serotonin 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.[2]

-

Inflammation: Some indazole-containing compounds exhibit anti-inflammatory properties.

Based on the activity of related molecules, 4-methyl-1H-indazol-5-amine could serve as a precursor for the synthesis of inhibitors of various signaling pathways implicated in disease. For instance, derivatives of 1-methyl-1H-indazol-5-amine have been explored as agonists of the TRPM5 ion channel, which is involved in taste signaling and other physiological processes.[6]

Hypothetical Signaling Pathway Involvement:

Caption: Potential mechanism of action for an indazole derivative.

Safety Information

Based on GHS classifications for similar compounds, 4-methyl-1H-indazol-5-amine should be handled with care.[3]

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-methyl-1H-indazol-5-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. This technical guide has summarized its key physicochemical properties, provided adaptable experimental protocols for its synthesis and analysis, and discussed its potential biological relevance based on the activities of related indazole derivatives. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. americanelements.com [americanelements.com]

- 6. medchemexpress.com [medchemexpress.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An in-depth technical guide on the discovery of novel indazole-based therapeutic agents for researchers, scientists, and drug development professionals.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is of significant interest due to its presence in various biologically active compounds and its ability to serve as a versatile template for designing novel therapeutic agents.[3][4] Indazoles exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant form.[3][5] While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective properties.[6][7][8][9] This has led to the development and marketing of several successful drugs, such as Pazopanib, Axitinib, and Niraparib, particularly in the field of oncology.[6][10]

Synthesis of the Indazole Core: Methodologies and Strategies

The construction of the indazole nucleus is a critical step in the development of new therapeutic agents. Numerous synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

A general workflow for synthesizing substituted indazoles often begins with appropriately functionalized benzene derivatives, which then undergo cyclization to form the bicyclic indazole core. Post-cyclization modifications are then employed to introduce diverse substituents and generate a library of analogues for biological screening.

Experimental Protocols: Synthesis

General Protocol for Copper-Catalyzed Synthesis of 2H-Indazoles: A one-pot, three-component reaction is a common and efficient method.[11]

-

To a reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst such as copper(I) oxide nanoparticles or CuI (10 mol%).[11]

-

Add a suitable solvent, such as DMSO or polyethylene glycol (PEG).[11]

-

Heat the reaction mixture at 110-120°C for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.[5]

Therapeutic Applications & Mechanisms of Action

Indazole derivatives have shown remarkable success as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[12]

Tyrosine Kinase Inhibitors (TKIs)

Many indazole-based drugs function by targeting tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis.[1] Pazopanib and Axitinib are prime examples of multi-targeted TKIs.[1][6]

The mechanism involves blocking the ATP-binding site of the kinase, which inhibits autophosphorylation and disrupts downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1] This effectively cuts off the tumor's blood supply.

PARP Inhibitors

Niraparib is an indazole-containing inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks.[3] In cancers with mutations in BRCA1/BRCA2 genes, which are essential for homologous recombination (a major double-strand break repair pathway), inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as "synthetic lethality."

Quantitative Data on Novel Indazole Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. These studies generate quantitative data that guide the design of more potent and selective agents.[3]

| Compound ID | Target | Activity (IC₅₀) | Disease Area | Reference |

| Entrectinib | ALK | 12 nM | Oncology | [3] |

| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | Oncology | [3] |

| Pazopanib | VEGFR-2 | 30 nM | Oncology | [1] |

| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 nM | Oncology | [6] |

| Compound 112 | CDK8 | 53 nM | Oncology | [3] |

| Compound 2f | 4T1 (Breast Cancer Cell Line) | 0.23 µM | Oncology | [13][14] |

| Compound 58 | M. tuberculosis | 0.09 µM (MIC) | Infectious Disease | [6] |

| Compounds 9n, 9o, 9q | K. planticola | 3.9 µg/mL (MIC) | Infectious Disease | [15] |

Key Experimental Protocols: Biological Evaluation

Protocol for In Vitro Antiproliferative Assay (MTT Assay): This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment : Treat the cells with serial dilutions of the indazole compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Kinase Inhibition Assay (FRET-based): This assay measures the direct inhibitory effect of a compound on a specific kinase.

-

Reaction Setup : In a microplate, combine the kinase (e.g., ALK, VEGFR), a specific peptide substrate labeled with a FRET donor, and ATP.

-

Compound Addition : Add the indazole inhibitor at various concentrations.

-

Kinase Reaction : Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection : Add an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a FRET acceptor. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Data Analysis : The FRET signal is proportional to kinase activity. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Initial Screening of 4-Methyl-1H-indazol-5-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. This technical guide provides an in-depth overview of the initial bioactivity screening of 4-methyl-1H-indazol-5-amine and its closely related analogs. While direct quantitative bioactivity data for 4-methyl-1H-indazol-5-amine is limited in the public domain, this document summarizes the known biological activities of the indazole class, focusing on their role as kinase inhibitors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide further research and drug development efforts.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Several indazole-based drugs, such as axitinib, pazopanib, and niraparib, have received regulatory approval and are used in clinical practice. The core structure of 4-methyl-1H-indazol-5-amine presents a valuable starting point for the design of novel bioactive molecules.

Bioactivity Profile of Indazole Derivatives

While specific bioactivity data for 4-methyl-1H-indazol-5-amine is not extensively available, the broader class of indazole derivatives has been a subject of intense investigation. The primary therapeutic area for these compounds is oncology, where they have demonstrated significant efficacy as kinase inhibitors.

Kinase Inhibition

Indazole derivatives have been shown to inhibit a variety of protein kinases, playing a crucial role in cancer cell proliferation, survival, and angiogenesis. The indazole moiety often serves as a hinge-binding motif, a key interaction for potent kinase inhibition.

Table 1: Bioactivity of Representative Indazole Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) | Key Findings |

| Indazole-based derivatives | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | KMS-12-BM | A potent pan-Pim kinase inhibitor with moderate cellular potency.[1] |

| 3-(pyrrolopyridin-2-yl)indazoles | - | 8.3 (HL-60), 1.3 (HCT116) | HL-60, HCT116 | Exhibited vigorous potency against the HL60 cell line.[1] |

| Indazole-based derivatives | EGFR, EGFR T790M | 8.3, 5.3 | - | Displayed strong potencies against both wild-type and mutant EGFR.[1] |

| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 - 114 | - | Sulfonamide-containing derivatives showed enhanced VEGFR-2 inhibitory activity.[2] |

| Indazole-based derivatives | VEGFR-2 | 1.24 | HUVEC | Demonstrated significant inhibitory activity against VEGFR-2 and in vitro angiogenesis.[3] |

| 1H-indazole-3-amine derivatives | - | 5.15 (K562) | K562, A549, PC-3, Hep-G2 | Showed promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4] |

| Indazole compounds | PKMYT1 | - | - | A series of novel indazole compounds were identified as PKMYT1 kinase inhibitors.[5] |

Key Signaling Pathways

The anti-cancer activity of indazole-based kinase inhibitors stems from their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Cell Cycle Regulation and Checkpoint Control

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Kinases such as PKMYT1 play a crucial role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. Inhibiting these kinases can lead to mitotic catastrophe and cell death in cancer cells.

Experimental Protocols

To facilitate further investigation into the bioactivity of 4-methyl-1H-indazol-5-amine and its analogs, detailed protocols for standard in vitro assays are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition assay to measure the binding affinity of a compound to a kinase of interest.

Materials:

-

Kinase of interest (e.g., VEGFR-2, PLK4)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (e.g., 4-methyl-1H-indazol-5-amine)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

General Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in Kinase Buffer A to a 4X final concentration.

-

Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in Kinase Buffer A.

-

Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

-

Assay Assembly: In a 384-well plate, add:

-

4 µL of the 4X test compound.

-

8 µL of the 2X kinase/antibody mixture.

-

4 µL of the 4X tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., 4-methyl-1H-indazol-5-amine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6][7][8]

Conclusion and Future Directions

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-Methyl-1H-indazol-5-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-indazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the indazole core and the reactive primary amine, make it a valuable synthon for the construction of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the synthesis of 4-methyl-1H-indazol-5-amine and its application in key C-N and C-C bond-forming reactions, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-1H-indazol-5-amine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9N3 | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 101257-89-0 | [1] |

| Appearance | Off-white to light brown solid | Commercially available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

Synthesis of 4-Methyl-1H-indazol-5-amine

The synthesis of 4-methyl-1H-indazol-5-amine can be achieved through a two-step sequence involving the nitration of 4-methyl-1H-indazole followed by the reduction of the resulting nitro-intermediate.

Caption: Synthetic pathway to 4-methyl-1H-indazol-5-amine.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-nitro-1H-indazole (Hypothetical Protocol based on Analogy)

This protocol is adapted from the synthesis of related nitroindazoles.[2]

-

Materials: 4-methyl-1H-indazole, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 4-methyl-1H-indazole in portions, maintaining the temperature below 5 °C.

-

Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 4-Methyl-1H-indazol-5-amine

This protocol is a standard procedure for the reduction of nitroarenes.

-

Materials: 4-methyl-5-nitro-1H-indazole, Palladium on carbon (10% Pd/C), methanol, hydrogen gas or a hydrogen source like ammonium formate.

-

Procedure:

-

In a flask, dissolve 4-methyl-5-nitro-1H-indazole in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-methyl-1H-indazol-5-amine.

-

Applications in Organic Synthesis

The primary amine functionality of 4-methyl-1H-indazol-5-amine makes it an excellent nucleophile and a versatile partner in various cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. 4-Methyl-1H-indazol-5-amine can be coupled with a variety of aryl or heteroaryl halides to generate N-arylated derivatives.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 4-methyl-1H-indazol-5-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazol-5-amine is a versatile bicyclic heteroaromatic amine that serves as a valuable building block in the synthesis of a diverse range of kinase inhibitors. Its indazole core can mimic the purine ring of ATP, enabling it to effectively target the ATP-binding site of various kinases. The methyl group at the 4-position and the amine at the 5-position provide key handles for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of 4-methyl-1H-indazol-5-amine in the development of novel kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The 4-methyl-1H-indazol-5-amine scaffold has been successfully incorporated into inhibitors targeting several important kinase families, including but not limited to:

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[1]

-

Akt (Protein Kinase B): A key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. Akt regulates cell survival, growth, and proliferation.[2]

-

c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway is activated by stress stimuli and is involved in apoptosis, inflammation, and neurodegenerative diseases.[3]

-

Rho Kinase (ROCK): These kinases are involved in regulating cell shape, motility, and smooth muscle contraction. Inhibitors of ROCK have therapeutic potential for cardiovascular diseases and cancer.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various kinase inhibitors featuring an indazole core. While not all are direct derivatives of 4-methyl-1H-indazol-5-amine, they demonstrate the potential of the indazole scaffold in achieving high potency against different kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| CFI-400945 | PLK4 | 2.8 | In vitro kinase assay |

| Axitinib | PLK4 | 6.5 | In vitro kinase assay |

| K22 | PLK4 | 0.1 | In vitro enzyme activity |

| 3-IB-PP1 | Akt1-as1/2 | 18 / 28 | In vitro kinase assay |

| Compound 5r | JNK3 | double digit nM | Not specified |

| Compound 61 | JNK3 | 77 | Not specified |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | Kinase evaluation |

| AKE-72 (5) | BCR-ABLT315I | 9 | Kinase evaluation |

Note: The synthesis of all compounds listed may not explicitly start from 4-methyl-1H-indazol-5-amine, but they represent the broader class of indazole-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key reactions involving indazole scaffolds in the synthesis of kinase inhibitors are provided below. These protocols are based on established synthetic strategies and can be adapted for derivatives of 4-methyl-1H-indazol-5-amine.

Protocol 1: Reductive Amination for the Synthesis of a Rho Kinase Inhibitor Intermediate

This protocol outlines a key step in the synthesis of a Rho kinase inhibitor, demonstrating the reactivity of the amino group on the indazole ring.

Objective: To couple 4-methyl-1H-indazol-5-amine with a suitable carbonyl compound via reductive amination.

Materials:

-

4-methyl-1H-indazol-5-amine

-

Appropriate aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with Pd/C and a hydrogen source like ammonium formate)[4]

-

Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol, or Ethanol)[4]

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4-methyl-1H-indazol-5-amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent.

-

If using a borohydride reducing agent, add acetic acid (catalytic amount) to the mixture to facilitate imine formation.

-

Add the reducing agent portion-wise at room temperature. For catalytic hydrogenation, add the Pd/C catalyst and the hydrogen source.[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (for borohydride reagents). For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol describes a general method for the Suzuki coupling of a halogenated indazole with a boronic acid, a common strategy to introduce aryl or heteroaryl substituents. While this example starts with a bromo-indazole, a similar strategy could be employed if 4-methyl-1H-indazol-5-amine is first converted to a halogenated derivative.

Objective: To perform a palladium-catalyzed Suzuki coupling to introduce a new carbon-carbon bond at a specific position on the indazole ring.

Materials:

-

Halogenated 4-methyl-1H-indazole derivative (e.g., a bromo- or iodo- derivative)

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)[5]

-

Solvent (e.g., Dioxane, Toluene, DMF, with water as a co-solvent)[5]

Procedure:

-

To a reaction vessel, add the halogenated indazole (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be used to couple an amine with an aryl halide. This is a powerful method for constructing the core structures of many kinase inhibitors.

Objective: To form a C-N bond by coupling an amine with a halogenated aromatic or heteroaromatic ring.

Materials:

-

4-methyl-1H-indazol-5-amine or a halogenated derivative

-

Aryl or heteroaryl halide or triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4-2.0 eq) in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

Caption: General synthetic workflow for kinase inhibitors from 4-methyl-1H-indazol-5-amine.

Signaling Pathways